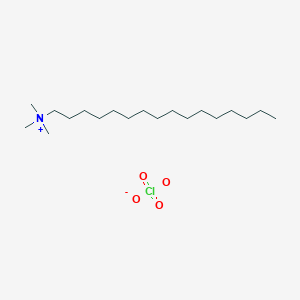

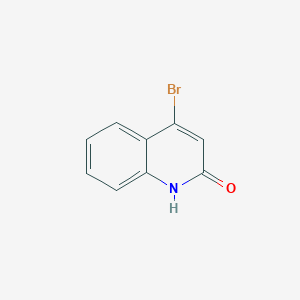

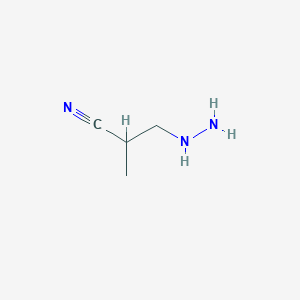

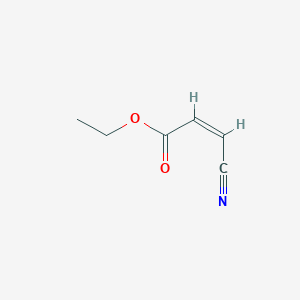

5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

The compound 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile is a versatile molecule that serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds have shown potential in a wide range of applications, including antimicrobial activity and crop protection. The presence of the amino group and the fluorophenyl group in the molecule suggests that it could participate in multiple chemical reactions, leading to the formation of diverse structures with potential biological activities .

Synthesis Analysis

The synthesis of

Aplicaciones Científicas De Investigación

-

Scientific Field: Medicine and Agriculture

- Application : Compounds with similar structures to “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile”, such as 1,3,4-oxadiazoles, have been used in medicine and agriculture . They play a key role in the fight against diseases affecting both human and animal living organisms, as well as plants .

- Methods of Application : The article discusses various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity .

- Results or Outcomes : These compounds have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture . They exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .

-

Scientific Field: Treatment of Infectious Diseases

- Application : Schiff bases, which are a class of compounds that can be derived from similar structures to “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile”, are being researched for their potential in treating infectious diseases .

- Methods of Application : New derivatives were obtained from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes with various substituents at position 4 .

- Results or Outcomes : Several new substances have shown moderate antifungal activity against Candida spp . The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

-

Scientific Field: Antimicrobial Activity in Agriculture

- Application : A series of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives were designed, synthesized and assessed for their in vitro antibacterial and antifungal activities in agriculture .

- Methods of Application : The compounds were characterized via 1H NMR, 13C NMR, HRMS and IR spectroscopic data . The molecular structure of one of the compounds was further corroborated through a single-crystal X-ray diffraction measurement .

- Results or Outcomes : Some of the compounds displayed noticeable bactericidal potencies against the tested plant pathogenic bacteria . For example, compounds 8m, 8n and 8o possessed higher antibacterial efficacies in vitro against Xanthomonas oryzae pv. oryzae with EC50 values of 69.0, 53.3 and 58.9 μg/mL, respectively, as compared with commercialized agrobactericide bismerthiazol (EC50 = 91.4 μg/mL) .

-

Scientific Field: Synthesis of New Compounds

- Application : Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .

- Methods of Application : These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

- Results or Outcomes : The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .

-

Scientific Field: Development of New Antimicrobial Agents

- Application : The 1,2,4-triazole-5-thione core, with a 3-fluorophenyl moiety, is suggested as a possible scaffold for the further development of new antimicrobial agents with multiple mechanisms of action .

- Methods of Application : This finding allows for the further development of new antimicrobial agents with multiple mechanisms of action, which would be beneficial to the prevention of possible development of resistant forms .

- Results or Outcomes : This could lead to the development of more effective and environment-friendly antimicrobial agents .

-

Scientific Field: Antimicrobial Activity

- Application : The 1,2,4-triazole-5-thione core, with a 3-fluorophenyl moiety, is suggested as a possible scaffold for the further development of new antimicrobial agents with multiple mechanisms of action .

- Methods of Application : This finding allows for the further development of new antimicrobial agents with multiple mechanisms of action, which would be beneficial to the prevention of possible development of resistant forms .

- Results or Outcomes : This could lead to the development of more effective and environment-friendly antimicrobial agents .

-

Scientific Field: Synthesis of New Compounds

- Application : Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .

- Methods of Application : These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

- Results or Outcomes : The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .

-

Scientific Field: Fluorinated Heterocycles

- Application : The synthesis, chemical transformations, properties, and applications of fluorinated monocyclic 1,2,3-, 1,2,4-triazoles and tetrazoles as well as their fused analogs .

- Methods of Application : The heterocycles directly bonded with a fluorine atom (N-F or C-F isomers) .

- Results or Outcomes : This field is still under research and the outcomes are yet to be determined .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-amino-1-(3-fluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMABEDHYXLYKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577012 | |

| Record name | 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

51516-71-3 | |

| Record name | 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51516-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.